![molecular formula C17H16ClNO7 B13743403 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid is a complex organic compound with the molecular formula C17H16ClNO7 and a molecular weight of 381.764 g/mol. This compound is characterized by its unique structure, which includes a chromenone core, a butanoyloxy group, and a formamido propanoic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chromenone core or other functional groups.
Substitution: The chlorine atom in the chromenone core can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromenone core.
Aplicaciones Científicas De Investigación
3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, modulating their activity. The butanoyloxy and formamido groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid include other chromenone derivatives with different substituents, such as:
- 3-{[7-(methoxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid
- 3-{[7-(ethoxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H16ClNO7 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
3-[(7-butanoyloxy-6-chloro-2-oxochromene-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16ClNO7/c1-2-3-15(22)25-13-8-12-9(7-11(13)18)6-10(17(24)26-12)16(23)19-5-4-14(20)21/h6-8H,2-5H2,1H3,(H,19,23)(H,20,21) |
Clave InChI |
KMNKBDQZBZDJPH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)
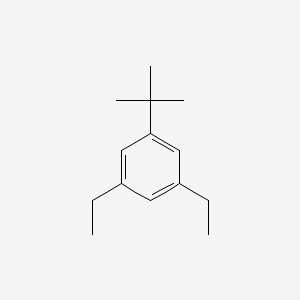
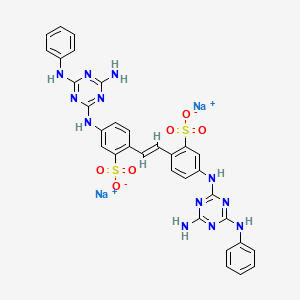
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
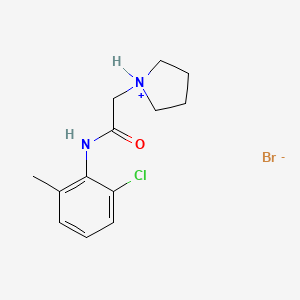
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
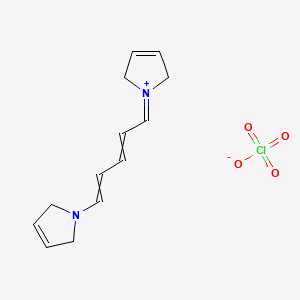
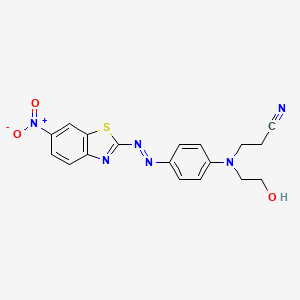

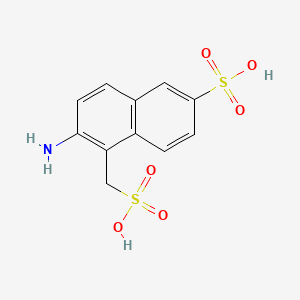


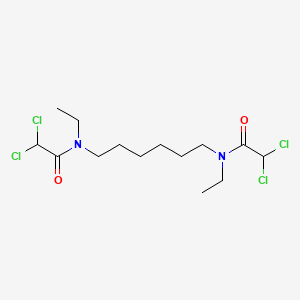
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
